2-Amino-4-ethoxybenzoic acid

Catalog No.
S3466130
CAS No.
61484-98-8
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-ethoxybenzoic acid

CAS Number

61484-98-8

Product Name

2-Amino-4-ethoxybenzoic acid

IUPAC Name

2-amino-4-ethoxybenzoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

LHMILTWCGKFWAI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)O)N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)N
  • Chemical Databases: Resources like PubChem () list 2-Amino-4-ethoxybenzoic acid but provide no specific information on its research applications.
  • Commercial Availability: Chemical suppliers like Sigma Aldrich () do offer 2-Amino-4-ethoxybenzoic acid, suggesting potential research use, but no description of its applications is provided.

2-Amino-4-ethoxybenzoic acid, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, is an aromatic compound characterized by the presence of an amino group and an ethoxy group attached to a benzoic acid structure. Its systematic name reflects its chemical structure, indicating the positions of the functional groups on the benzene ring. The compound is known to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing for salt formation with bases.
  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

2-Amino-4-ethoxybenzoic acid exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: It has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic applications.
  • Analgesic Activity: Preliminary research suggests that it may also have pain-relieving effects, making it relevant in pain management studies .

The synthesis of 2-amino-4-ethoxybenzoic acid typically involves:

  • Starting Materials: The synthesis often begins with 4-ethoxybenzoic acid.
  • Amine Introduction: An amine such as ammonia or an amine derivative is introduced through nucleophilic substitution or direct amination.
  • Reagents and Conditions: Common reagents include coupling agents or catalysts under controlled temperature and pH conditions to ensure high yield and purity.

Different synthetic pathways may be employed depending on the desired scale and purity of the final product .

2-Amino-4-ethoxybenzoic acid finds applications in various fields:

  • Pharmaceutical Industry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting inflammation and pain relief.
  • Research: The compound serves as a model for studying structure-activity relationships in drug design.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens .

Research into the interactions of 2-amino-4-ethoxybenzoic acid with biological systems has highlighted several important aspects:

  • Protein Binding: Studies indicate that this compound may bind to specific proteins, influencing its bioavailability and efficacy.
  • Synergistic Effects: It has been evaluated in combination with other compounds to assess potential synergistic effects in enhancing antimicrobial or anti-inflammatory activity.

These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 2-amino-4-ethoxybenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
2-Amino-4-(benzyloxy)benzoic acid528872-40-40.98Contains a benzyloxy group, enhancing lipophilicity
2-Amino-5-ethoxy-4-hydroxybenzoic acid164161-22-20.94Hydroxy group adds additional hydrogen bonding sites
2-Amino-4,5-diethoxybenzoic acid20197-72-20.94Contains two ethoxy groups, increasing steric bulk
4-Amino-2-ethoxybenzoic acid59-07-40.96Different amino positioning may alter biological activity

These similar compounds illustrate variations in functional groups and their potential impact on biological activity and applications .

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Wikipedia

2-amino-4-ethoxybenzoic acid

Dates

Modify: 2023-07-26

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